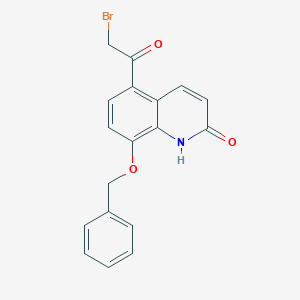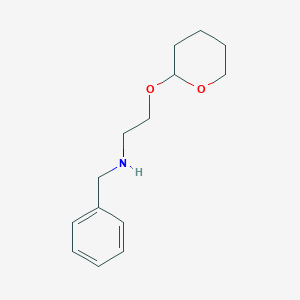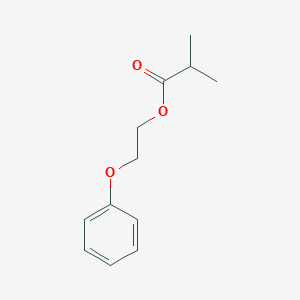
Isobutirato de 2-fenoxietilo
Descripción general
Descripción
2-Phenoxyethyl isobutyrate is an organic compound with the molecular formula C12H16O3. It is known for its pleasant, honey-like aroma and is commonly used in the fragrance and flavor industry. The compound is a colorless liquid that is soluble in organic solvents such as ethanol, chloroform, and ether, but is only slightly soluble in water .
Aplicaciones Científicas De Investigación
2-Phenoxyethyl isobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role as a drug delivery agent.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
Target of Action
The primary target of 2-Phenoxyethyl isobutyrate is the olfactory receptor OR2AT4 . This receptor is a G-protein-coupled receptor (GPCR) that is also expressed in human primary keratinocytes .
Mode of Action
2-Phenoxyethyl isobutyrate acts as an antagonist of the olfactory receptor OR2AT4 . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, 2-Phenoxyethyl isobutyrate binds to the OR2AT4 receptor and blocks its normal function .
Análisis Bioquímico
Biochemical Properties
2-Phenoxyethyl isobutyrate plays a role in various biochemical reactions. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction leads to the formation of phenoxyethanol and isobutyric acid. The compound’s interaction with these enzymes is crucial for its metabolism and subsequent biological effects .
Cellular Effects
2-Phenoxyethyl isobutyrate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of 2-Phenoxyethyl isobutyrate involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. For example, 2-Phenoxyethyl isobutyrate can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenoxyethyl isobutyrate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Phenoxyethyl isobutyrate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-Phenoxyethyl isobutyrate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
2-Phenoxyethyl isobutyrate is involved in several metabolic pathways. It is metabolized by enzymes such as esterases, leading to the formation of phenoxyethanol and isobutyric acid. These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its biological activity and effects on cellular function .
Transport and Distribution
Within cells and tissues, 2-Phenoxyethyl isobutyrate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of 2-Phenoxyethyl isobutyrate are important for its biological activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-Phenoxyethyl isobutyrate affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with biomolecules and subsequent biological effects. For example, 2-Phenoxyethyl isobutyrate may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Phenoxyethyl isobutyrate can be synthesized through the esterification reaction between phenoxyethanol and isobutyric acid. The reaction typically occurs under acidic conditions and is catalyzed by an acid catalyst such as sulfuric acid. The reaction is carried out at an elevated temperature to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the synthesis of 2-Phenoxyethyl isobutyrate involves the continuous esterification of phenoxyethanol and isobutyric acid in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products. The final product is purified through additional distillation or recrystallization processes to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenoxyethyl isobutyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 2-Phenoxyethyl isobutyrate can be hydrolyzed to produce phenoxyethanol and isobutyric acid.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed:
Hydrolysis: Phenoxyethanol and isobutyric acid.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted phenoxyethyl derivatives.
Comparación Con Compuestos Similares
2-Phenoxyethyl isobutyrate can be compared with other similar compounds, such as:
Phenoxyethyl acetate: Similar in structure but with an acetate group instead of an isobutyrate group.
Phenoxyethyl propionate: Similar in structure but with a propionate group instead of an isobutyrate group.
Phenoxyethyl butyrate: Similar in structure but with a butyrate group instead of an isobutyrate group.
Uniqueness: 2-Phenoxyethyl isobutyrate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its pleasant aroma and solubility characteristics make it particularly valuable in the fragrance and flavor industry .
Propiedades
IUPAC Name |
2-phenoxyethyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10(2)12(13)15-9-8-14-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTPMXWJHPOWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042279 | |
| Record name | 2-Phenoxyethyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colourless oily liqud; honey, rose-like odour | |
| Record name | Propanoic acid, 2-methyl-, 2-phenoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenoxyethyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/961/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
125.00 to 127.00 °C. @ 4.00 mm Hg | |
| Record name | 2-Phenoxyethyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
210 mg/L @ 20 °C (exp), Insoluble in water; miscible in alcohols, chloroform, ether; Soluble in oils, 1 mL in 3 mL 70% alcohol (in ethanol) | |
| Record name | 2-Phenoxyethyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Phenoxyethyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/961/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.044-1.048 | |
| Record name | 2-Phenoxyethyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/961/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-60-6 | |
| Record name | Phenoxyethyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxyethyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxyethyl isobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenoxyethyl isobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methyl-, 2-phenoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenoxyethyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxyethyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYETHYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43ENB1627Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenoxyethyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the toxicological profile of 2-phenoxyethyl isobutyrate when used as a cigarette additive?
A: Research suggests that even at high concentrations (up to 10,000 ppm) in cigarettes, the addition of 2-phenoxyethyl isobutyrate does not appear to significantly alter the toxicological profile of cigarette smoke. Studies assessing cytotoxicity (using neutral red uptake assay) and mutagenicity (using Salmonella typhimurium strains) showed no adverse effects attributable to the compound. [] Additionally, a 90-day rat inhalation study comparing cigarettes with and without added 2-phenoxyethyl isobutyrate (~8000 ppm) revealed no significant differences in toxicological outcomes. []
Q2: Has 2-phenoxyethyl isobutyrate been identified on the human skin surface, and if so, where?
A: Yes, 2-phenoxyethyl isobutyrate has been detected on the human skin surface. Interestingly, it was found to be more closely associated with the wrist area compared to the ankle. [] This spatial distribution of skin surface chemicals might contribute to the variable attractiveness of different body areas to mosquitoes.
Q3: Are there any analytical methods available for detecting 2-phenoxyethyl isobutyrate in complex matrices like human skin?
A: Yes, one study successfully used comprehensive gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) to detect and quantify 2-phenoxyethyl isobutyrate on the human skin surface. [] This technique allowed for the separation and identification of this compound amongst the complex mixture of volatiles and semi-volatiles present on skin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


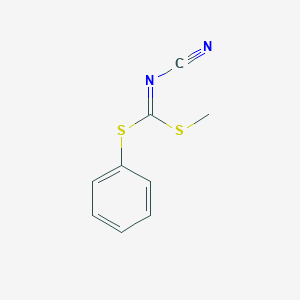
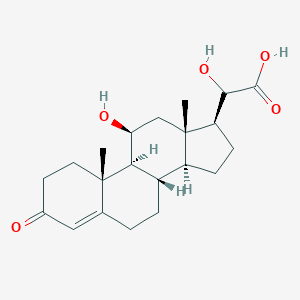
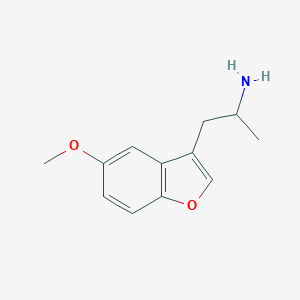
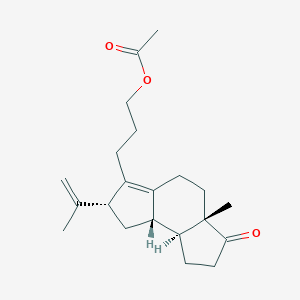
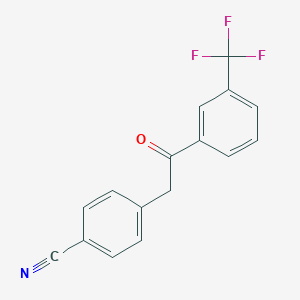
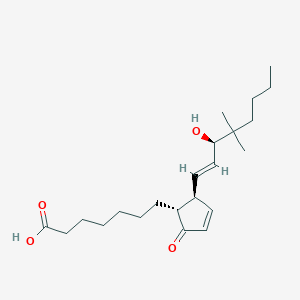
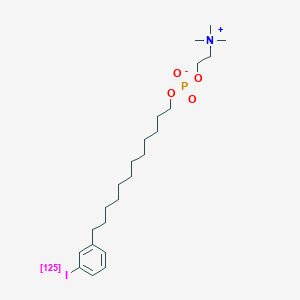
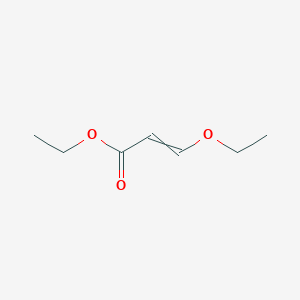
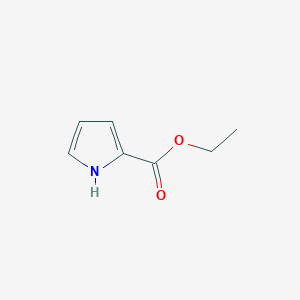
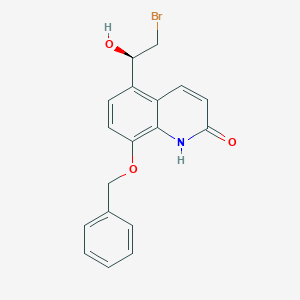
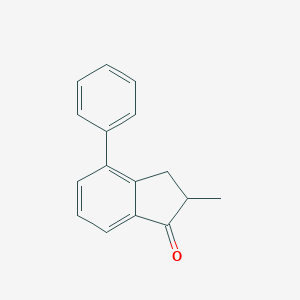
![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)
